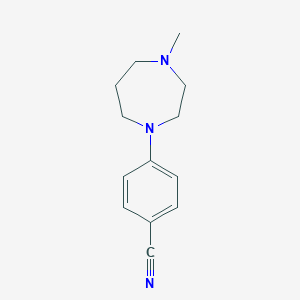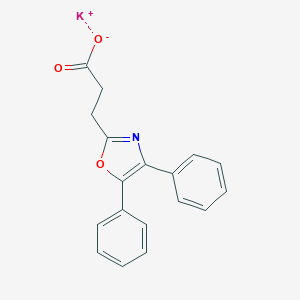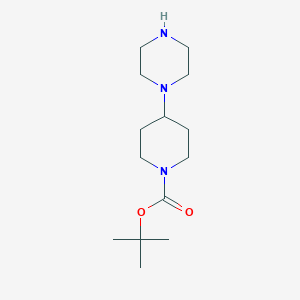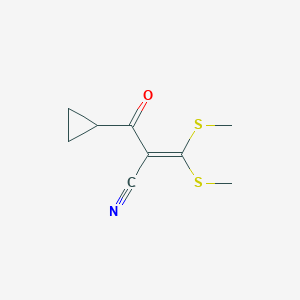
7-methoxy-3,4-dimethyl-3,4,5,6-tetrahydro-2H-azepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methoxy-3,4-dimethyl-3,4,5,6-tetrahydro-2H-azepine, also known as TMA-2, is a psychoactive drug that belongs to the family of phenethylamines. It is a derivative of the popular psychedelic drug, mescaline. TMA-2 is known for its hallucinogenic effects and has been studied extensively for its potential therapeutic applications.
Mechanism Of Action
7-methoxy-3,4-dimethyl-3,4,5,6-tetrahydro-2H-azepine works by binding to and activating serotonin receptors in the brain. It has a high affinity for the 5-HT2A receptor, which is responsible for the hallucinogenic effects of the drug. 7-methoxy-3,4-dimethyl-3,4,5,6-tetrahydro-2H-azepine also activates other serotonin receptors, including 5-HT2C and 5-HT1A.
Biochemical and Physiological Effects:
7-methoxy-3,4-dimethyl-3,4,5,6-tetrahydro-2H-azepine has been shown to increase the levels of several neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons.
Advantages And Limitations For Lab Experiments
7-methoxy-3,4-dimethyl-3,4,5,6-tetrahydro-2H-azepine has several advantages for use in lab experiments. It is relatively easy to synthesize, and its effects are well-characterized. However, it is a controlled substance and is not widely available. Additionally, its hallucinogenic effects make it difficult to use in certain experimental settings.
Future Directions
There are several potential future directions for research on 7-methoxy-3,4-dimethyl-3,4,5,6-tetrahydro-2H-azepine. One area of interest is its potential use in the treatment of depression and anxiety. Another area of interest is its potential use in the treatment of addiction. Additionally, further research is needed to fully understand the neuroprotective properties of 7-methoxy-3,4-dimethyl-3,4,5,6-tetrahydro-2H-azepine and its effects on neurogenesis.
Synthesis Methods
7-methoxy-3,4-dimethyl-3,4,5,6-tetrahydro-2H-azepine can be synthesized by reacting 3,4-dimethoxyphenylacetone with nitroethane to form the nitrostyrene intermediate. The nitrostyrene is then reduced to the amine with sodium borohydride. The final step involves the conversion of the amine to the azepine by reacting it with cyclohexanone in the presence of potassium carbonate.
Scientific Research Applications
7-methoxy-3,4-dimethyl-3,4,5,6-tetrahydro-2H-azepine has been extensively studied for its potential therapeutic applications. It has been found to have neuroprotective properties and has been shown to increase neurogenesis in the hippocampus. 7-methoxy-3,4-dimethyl-3,4,5,6-tetrahydro-2H-azepine has also been studied for its potential use in the treatment of depression, anxiety, and addiction.
properties
CAS RN |
165385-48-8 |
|---|---|
Product Name |
7-methoxy-3,4-dimethyl-3,4,5,6-tetrahydro-2H-azepine |
Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
7-methoxy-3,4-dimethyl-3,4,5,6-tetrahydro-2H-azepine |
InChI |
InChI=1S/C9H17NO/c1-7-4-5-9(11-3)10-6-8(7)2/h7-8H,4-6H2,1-3H3 |
InChI Key |
XHGYCMUOWVFXGN-UHFFFAOYSA-N |
SMILES |
CC1CCC(=NCC1C)OC |
Canonical SMILES |
CC1CCC(=NCC1C)OC |
synonyms |
2H-Azepine,3,4,5,6-tetrahydro-7-methoxy-3,4-dimethyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



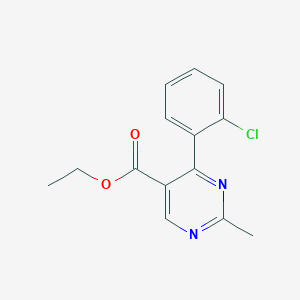
![(6R)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B66250.png)



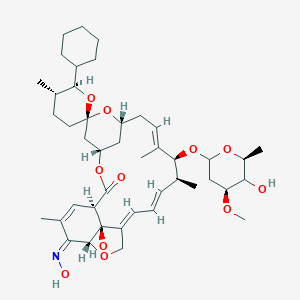

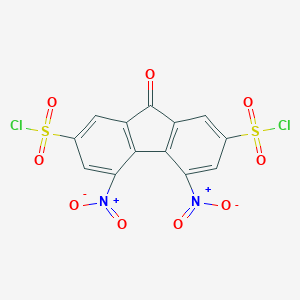
![4,6-Dibromo-2-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B66266.png)
